heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate
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Overview
Description
Heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate is a synthetic lipid compound primarily used in lipid nanoparticle (LNP) delivery systems for mRNA vaccine delivery . This compound is known for its role in enhancing the stability and delivery efficiency of mRNA vaccines, making it a crucial component in modern vaccine technology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate typically involves esterification reactions. The process begins with the reaction of heptadecan-9-ol with octanoic acid to form heptadecan-9-yl octanoate. This intermediate is then reacted with 2-hydroxyethylamine and 6-nonoxy-6-oxohexanoic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and amidation reactions. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like chromatography and crystallization to ensure its suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols and amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying lipid behavior.
Biology: Plays a role in the study of lipid metabolism and cellular uptake mechanisms.
Medicine: Integral component in the formulation of mRNA vaccines, enhancing their stability and delivery efficiency.
Industry: Utilized in the development of lipid-based drug delivery systems and nanotechnology applications
Mechanism of Action
The mechanism of action of heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate involves its incorporation into lipid nanoparticles (LNPs). These LNPs encapsulate mRNA molecules, protecting them from degradation and facilitating their delivery into target cells. Once inside the cells, the mRNA is released, allowing for the translation of the encoded protein, which elicits an immune response .
Comparison with Similar Compounds
Similar Compounds
Heptadecan-9-yl 8-[2-hydroxyethyl-(6-oxo-6-(undecyloxy)hexyl)amino]octanoate: Similar structure but with an undecyloxy group instead of a nonoxy group.
Heptadecan-9-yl 8-[2-hydroxyethyl-(6-oxo-6-(decyloxy)hexyl)amino]octanoate: Similar structure but with a decyloxy group instead of a nonoxy group.
Uniqueness
Heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate is unique due to its specific nonoxy group, which imparts distinct physicochemical properties that enhance its performance in lipid nanoparticle formulations. This uniqueness makes it particularly effective in mRNA vaccine delivery systems .
Properties
Molecular Formula |
C42H83NO5 |
---|---|
Molecular Weight |
682.1 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate |
InChI |
InChI=1S/C42H83NO5/c1-4-7-10-13-16-22-30-39-47-41(45)33-27-23-29-36-43(37-38-44)35-28-21-17-20-26-34-42(46)48-40(31-24-18-14-11-8-5-2)32-25-19-15-12-9-6-3/h40,44H,4-39H2,1-3H3 |
InChI Key |
NWXYCHRKZBNVJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
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